molecular formula C11H15NO5S2 B7810664 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate

Cat. No.: B7810664
M. Wt: 305.4 g/mol
InChI Key: APLUBTCOCUIMAN-UHFFFAOYSA-M
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Description

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate is a quaternary ammonium salt featuring a benzothiazolium core substituted with a methoxy group at the 5-position and methyl groups at the 2- and 3-positions. The methyl sulfate anion acts as the counterion.

Properties

IUPAC Name

5-methoxy-2,3-dimethyl-1,3-benzothiazol-3-ium;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NOS.CH4O4S/c1-7-11(2)9-6-8(12-3)4-5-10(9)13-7;1-5-6(2,3)4/h4-6H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUBTCOCUIMAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)OC)C.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The benzo[d]thiazole scaffold is typically derived from 2-aminothiophenol derivatives. For 5-methoxy-2,3-dimethylbenzo[d]thiazole, the starting material is 4-methoxy-2-nitrothiophenol . Reduction of the nitro group to an amine is achieved via catalytic hydrogenation or using reducing agents like sodium dithionite. The resulting 4-methoxy-2-aminothiophenol undergoes cyclization with 2,3-butanedione in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form the 2,3-dimethyl-substituted thiazole ring.

4-Methoxy-2-aminothiophenol+2,3-ButanedioneHCl5-Methoxy-2,3-dimethylbenzo[d]thiazole\text{4-Methoxy-2-aminothiophenol} + \text{2,3-Butanedione} \xrightarrow{\text{HCl}} \text{5-Methoxy-2,3-dimethylbenzo[d]thiazole}

Optimization of Cyclization

Reaction conditions for cyclization are critical. Polar aprotic solvents like acetone or ethyl methyl ketone are preferred, as demonstrated in analogous pyridine syntheses. Temperatures between 60–90°C and reaction times of 6–12 hours yield optimal results. Post-reaction neutralization with aqueous sodium hydroxide (pH 8–10) followed by extraction with dichloromethane isolates the crude product.

Quaternization with Dimethyl Sulfate

Reaction Mechanism

The thiazole nitrogen is methylated using dimethyl sulfate in a polar solvent system. This step converts the neutral thiazole into a cationic thiazolium salt, with methyl sulfate serving as the counterion. The reaction proceeds via nucleophilic attack of the thiazole nitrogen on the electrophilic methyl group of dimethyl sulfate:

5-Methoxy-2,3-dimethylbenzo[d]thiazole+(CH3)2SO45-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate\text{5-Methoxy-2,3-dimethylbenzo[d]thiazole} + (\text{CH}3)2\text{SO}_4 \rightarrow \text{5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate}

Reaction Conditions

  • Solvent: Acetone or dichloromethane.

  • Temperature: Reflux conditions (~56°C for acetone) or room temperature with prolonged stirring.

  • Catalyst: Phase transfer catalysts like triethyl benzyl ammonium chloride enhance reaction efficiency in biphasic systems.

  • Molar Ratio: A 1:1.2 molar ratio of thiazole to dimethyl sulfate ensures complete conversion.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure. The product precipitates upon addition of ethyl acetate or petroleum ether , yielding a crystalline solid. Recrystallization from dichloromethane-ethyl acetate (1:3 v/v) achieves >98% purity.

Comparative Analysis of Synthetic Routes

Parameter Cyclization Step Quaternization Step
Yield 75–85%90–95%
Key Reagent 2,3-ButanedioneDimethyl sulfate
Solvent AcetoneDichloromethane
Reaction Time 8–12 hours4–6 hours
Purification Method Column chromatographyRecrystallization

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The position of methyl groups on the thiazole ring depends on the diketone structure. Using 2,3-butanedione ensures methyl groups at positions 2 and 3. Alternative diketones (e.g., 2,4-pentanedione) may lead to regioisomeric byproducts, necessitating careful solvent selection and temperature control.

Byproduct Formation during Quaternization

Excess dimethyl sulfate can lead to over-methylation. This is mitigated by incremental reagent addition and monitoring via thin-layer chromatography (TLC).

Scalability and Industrial Relevance

The described method is scalable to kilogram-scale production, mirroring protocols for omeprazole intermediates. Key considerations include:

  • Cost Efficiency: Dimethyl sulfate is economical compared to other methylating agents (e.g., methyl iodide).

  • Safety: Handling dimethyl sulfate requires strict controls due to its toxicity. Closed systems and neutralization of excess reagent with aqueous sodium carbonate are mandatory.

Alternative Methodologies

Direct Methylation of Preformed Thiazoles

An alternative route involves synthesizing 5-methoxybenzo[d]thiazole followed by sequential methylation at positions 2 and 3. However, this approach requires harsh conditions (e.g., Friedel-Crafts alkylation), leading to lower yields (~50%).

Use of Methyl Chloride

Quaternization with methyl chloride under high-pressure conditions has been explored but is less favorable due to equipment costs and safety risks .

Chemical Reactions Analysis

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate undergoes various chemical reactions, including:

Scientific Research Applications

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Counterion Key Applications Reference
5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium Benzothiazolium 5-MeO, 2,3-diMe Methyl sulfate Potential imaging agents
T-5 (5-Chloro derivative) Benzothiazolium 5-Cl, 3-Me Perchlorate Fluorescent probes
Thiazol-5-ylmethyl carbamates Thiazole Variable Pharmaceutical intermediates
Metsulfuron methyl ester Triazine Sulfonylurea Methyl ester Herbicides

Table 2: Reactivity and Stability

Property Target Compound T-5 Metsulfuron Methyl Ester
Solubility in Polar Solvents Moderate (methyl sulfate) High (perchlorate) Low (ester hydrolysis)
Photostability Likely moderate High (Cl) N/A
Hydrolytic Stability High Low (perchlorate) Low (ester hydrolysis)

Biological Activity

5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer effects, supported by various studies and data.

  • Molecular Formula : C11H15NO5S2
  • Molecular Weight : 305.37 g/mol
  • CAS Number : [Not provided in the search results]

Antibacterial Activity

Several studies have explored the antibacterial properties of benzothiazole derivatives, including 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate. These compounds have shown promising activity against various strains of bacteria, making them potential candidates for developing new antibacterial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Data adapted from general findings on benzothiazole compounds.

Antifungal Activity

The antifungal activity of this compound has also been assessed. It has been reported to exhibit significant inhibition against various fungal pathogens, which is crucial in addressing fungal infections that are resistant to conventional treatments.

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
C. albicans20100
A. niger17100
F. verticillioides14100

Data derived from relevant antifungal studies on related compounds.

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival.

Case Study:
A study conducted on the cytotoxic effects of various benzothiazole derivatives, including 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate, revealed that at a concentration of 50 µM, the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by approximately 60% compared to control groups.

The biological activity of 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate is believed to be mediated through:

  • Inhibition of DNA synthesis : Compounds in this class can interfere with nucleic acid metabolism.
  • Reactive oxygen species (ROS) generation : This leads to oxidative stress in target cells, promoting apoptosis.
  • Modulation of protein expression : Influencing pathways involved in cell cycle regulation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization reactions using catalysts like DMAP/DCC or coupling agents. For example, thiadiazole derivatives are synthesized via mercapto-thiadiazole intermediates under reflux with catalysts . Key parameters include solvent polarity (e.g., THF vs. ethanol), temperature (reflux conditions), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to catalyst loading (e.g., 0.1–0.3 mol% palladium for cross-coupling) and reaction time (e.g., 48 hours for complete conversion) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming methoxy and methyl substituents (e.g., δ 3.8–4.0 ppm for methoxy protons). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for ionic species). X-ray crystallography resolves stereochemistry, as demonstrated in selenazolo-benzothiazolium analogs . FT-IR identifies sulfur-containing functional groups (e.g., C-S stretching at 600–700 cm⁻¹) .

Q. What biological activities have been reported for structurally related benzothiazolium compounds?

  • Methodological Answer : Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, 1,3,4-thiadiazoles bind bacterial cysteine enzymes, while thiazole derivatives show IC₅₀ values <10 μM in MTT assays against cancer cell lines . Activity correlates with lipophilicity (logP >2.5) and electron-withdrawing substituents (e.g., methoxy groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : SAR analysis involves systematic substitution at positions 2, 3, and 5 of the benzothiazole core. For example:

Substituent Biological Effect Reference
Methoxy (C-5)↑ Lipophilicity, ↑ membrane penetration
Methyl sulfate (counterion)↑ Solubility in polar solvents
Electrophilic substituents (e.g., nitro) enhance enzyme inhibition by targeting cysteine residues . Computational docking (e.g., AutoDock Vina) predicts binding affinity to G-protein-coupled receptors .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions. Standardization steps include:

  • Using identical cell lines (e.g., HepG2 vs. MCF-7) and culture media .
  • Validating purity via HPLC (≥95% by area normalization) .
  • Replicating enzyme inhibition assays under controlled pH and temperature .

Q. How can mechanistic studies identify the compound’s molecular targets in bacterial or cancer cells?

  • Methodological Answer : Target identification involves:

  • Pull-down assays : Immobilize the compound on beads to capture binding proteins .
  • CRISPR-Cas9 screening : Knockout candidate genes to assess resistance .
  • Molecular dynamics simulations : Model interactions with bacterial cysteine proteases (e.g., 2.5 Å resolution) .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24–72 hours. Degradation products are profiled via LC-MS/MS, focusing on sulfate ester hydrolysis . Thermal stability is assessed via TGA (decomposition >200°C) .

Q. How do solvent polarity and protic/aprotic environments affect reactivity in derivatization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing sulfonate group reactivity. Protic solvents (e.g., methanol) favor SN2 mechanisms for methyl sulfate displacement. Solvent effects are quantified using Kamlet-Taft parameters (π* >1.0 for polar aprotic) .

Contradictions and Solutions

  • Evidence Conflict : Thiadiazole derivatives in show higher antibacterial activity than benzothiazoles in .
    • Resolution : Differences in sulfur atom oxidation states (thiadiazole vs. thiazolium) may alter redox activity. Comparative studies using disk diffusion assays (e.g., 20 μg/mL concentrations) clarify this .

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